molecular formula C7H2ClFO2S2 B12385626 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid

3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B12385626
M. Wt: 236.7 g/mol
InChI Key: UXMBSHHPPVOPJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

PF-07208254 is synthesized through a series of chemical reactions involving thiophene derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

The industrial production of PF-07208254 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

PF-07208254 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various thiophene derivatives with different functional groups, which can be further modified for specific applications .

Scientific Research Applications

PF-07208254 has a wide range of scientific research applications:

Mechanism of Action

PF-07208254 exerts its effects by inhibiting BDK, which is responsible for the phosphorylation and inactivation of branched-chain ketoacid dehydrogenase (BCKDH). By inhibiting BDK, PF-07208254 promotes the degradation of BDK and enhances the activity of BCKDH, leading to improved metabolism of branched-chain amino acids. This mechanism is crucial for maintaining metabolic homeostasis and preventing the accumulation of toxic metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-07208254 stands out due to its improved potency and ability to promote BDK degradation more effectively than other inhibitors like BT2. This unique property makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C7H2ClFO2S2

Molecular Weight

236.7 g/mol

IUPAC Name

6-chloro-2-fluorothieno[3,2-b]thiophene-5-carboxylic acid

InChI

InChI=1S/C7H2ClFO2S2/c8-4-5-2(1-3(9)13-5)12-6(4)7(10)11/h1H,(H,10,11)

InChI Key

UXMBSHHPPVOPJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2Cl)C(=O)O)F

Origin of Product

United States

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